molecular formula ClHKO4 B147816 Potassium perchlorate CAS No. 7778-74-7

Potassium perchlorate

Cat. No. B147816
Key on ui cas rn: 7778-74-7
M. Wt: 139.56 g/mol
InChI Key: OKXRQWHWPWHKOP-UHFFFAOYSA-N
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Patent
US08895275B2

Procedure details

One of the advantages of the present invention is, the present invention allows the recycling of perchloric acid. It can be recycled by treating the perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description. One of the advantages of the present invention is that the present invention allows the recycling of perchloric acid. It can be recycled by treating the potassium perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a valuable fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The potassium sulphate can then be precipitated from the solution
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08895275B2

Procedure details

One of the advantages of the present invention is, the present invention allows the recycling of perchloric acid. It can be recycled by treating the perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description. One of the advantages of the present invention is that the present invention allows the recycling of perchloric acid. It can be recycled by treating the potassium perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a valuable fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The potassium sulphate can then be precipitated from the solution
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
Cl(=O)(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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